

An In-depth Technical Guide to the Physical Characteristics of 2-Cyclohexylcyclohexanone Liquid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclohexylcyclohexanone

Cat. No.: B167041

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of **2-Cyclohexylcyclohexanone** in its liquid state. The information is curated for professionals in research and development who require precise data for experimental design, formulation, and synthesis. This document presents quantitative data in a structured format, details experimental protocols for property determination, and includes a visual representation of the characterization workflow.

Physical and Chemical Properties

2-Cyclohexylcyclohexanone, a colorless to pale yellow liquid, is an organic compound with the molecular formula $C_{12}H_{20}O$.^{[1][2]} It is classified as a ketone and is known for its characteristic sweet, herbal odor.^[1] While slightly soluble in water, it is miscible with many organic solvents.^[1]

The following table summarizes the key physical properties of **2-Cyclohexylcyclohexanone** liquid compiled from various sources.

Property	Value	Conditions
Molecular Weight	180.29 g/mol	
Boiling Point	264.00 to 265.00 °C	@ 760.00 mm Hg[3]
264 °C	[4][5]	
275 °C (est.)	[6]	
Melting Point	-32.00 °C	@ 760.00 mm Hg[1][3][4][5]
Density	0.97100 to 0.97700 g/cm ³	@ 25.00 °C[3]
0.987 g/cm ³	@ 16 °C[4][5]	
Refractive Index	1.48500 to 1.49000	@ 20.00 °C[3]
1.496	[4][5]	
Flash Point	> 93.33 °C (> 200.00 °F)	TCC[3]
121 °C	[4]	
111.2 °C	[5]	
109.28 °C (est.)	[6]	
Vapor Pressure	0.010000 mmHg	@ 25.00 °C (est.)[3]
Solubility in Water	30.41 mg/L	@ 25 °C (est.)[3]
logP (o/w)	3.810	[3]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a liquid organic compound such as **2-Cyclohexylcyclohexanone**.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical property.

Methodology: Micro-Boiling Point Determination (Thiele Tube Method)[7]

This method is suitable for small sample volumes.[\[7\]](#)

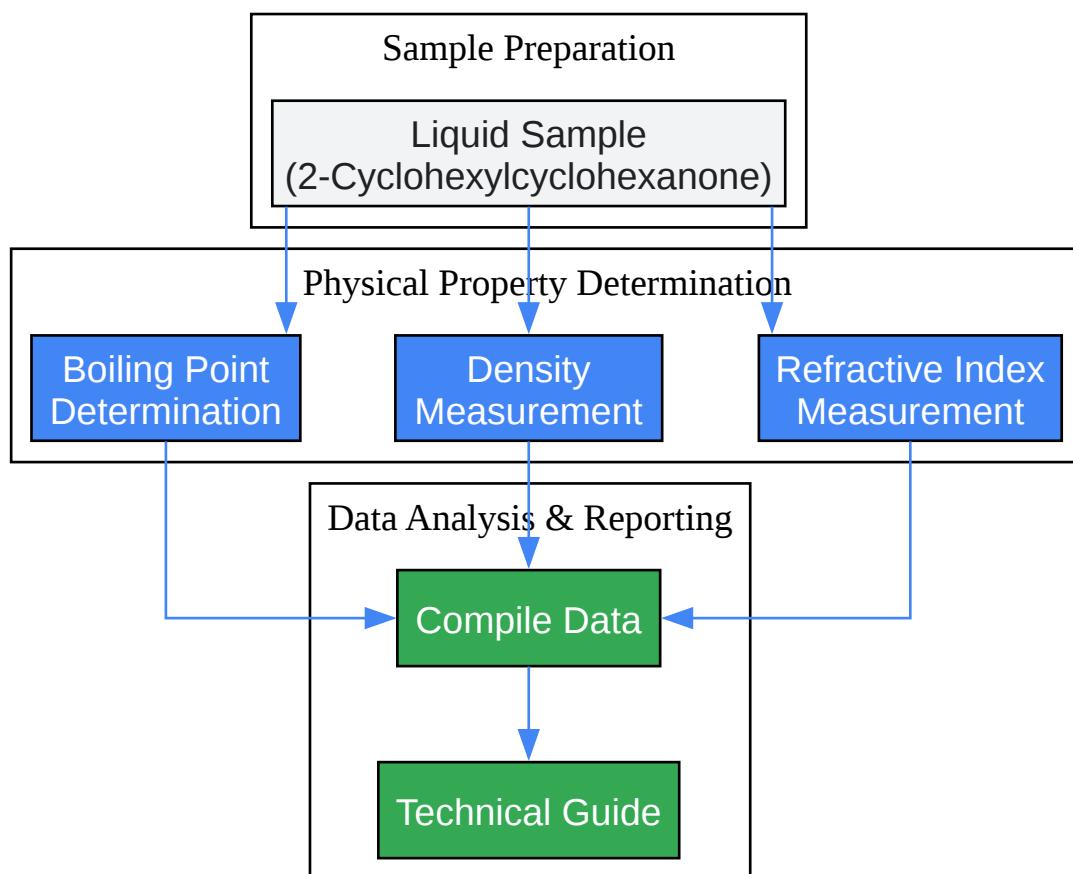
- Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed into a small-diameter test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[\[7\]](#)[\[8\]](#)
- Apparatus Setup: The test tube assembly is attached to a thermometer. The entire setup is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil) to ensure uniform heating.[\[7\]](#)
- Heating: The Thiele tube is gently heated, and the temperature is monitored. As the temperature rises, the air trapped in the capillary tube will be expelled, followed by the vapor of the sample, which will be visible as a steady stream of bubbles.[\[7\]](#)[\[8\]](#)
- Observation: The heating is discontinued once a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[\[7\]](#)

Density is the mass per unit volume of a substance.[\[9\]](#)

Methodology: Direct Measurement[\[9\]](#)[\[10\]](#)

- Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance, and its mass is recorded.[\[9\]](#)[\[11\]](#)
- Volume Measurement: A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[\[10\]](#)
- Mass of Liquid: The graduated cylinder containing the liquid is reweighed. The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.[\[9\]](#)[\[10\]](#)
- Density Calculation: The density is calculated by dividing the mass of the liquid by its volume.[\[10\]](#) For improved accuracy, the measurements should be repeated multiple times, and the average density calculated.[\[11\]](#) The temperature at which the measurement is taken should also be recorded, as density is temperature-dependent.[\[9\]](#)

The refractive index of a material is a dimensionless number that describes how fast light travels through that material.


Methodology: Abbe Refractometer

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.

- Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index (e.g., distilled water).
- Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
- Measurement: The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs. The refractive index is then read directly from the instrument's scale.
- Temperature Control: The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of a liquid sample like **2-Cyclohexylcyclohexanone**.

[Click to download full resolution via product page](#)

Caption: Workflow for the physical characterization of a liquid.

This guide provides essential data and methodologies for the physical characterization of **2-Cyclohexylcyclohexanone** liquid. Adherence to these standardized protocols will ensure the generation of accurate and reproducible results for research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Cyclohexylcyclohexanone | 90-42-6 [smolecule.com]

- 2. CAS 90-42-6: 2-Cyclohexylcyclohexanone | CymitQuimica [cymitquimica.com]
- 3. 2-cyclohexyl cyclohexanone, 90-42-6 [thegoodsentscompany.com]
- 4. echemi.com [echemi.com]
- 5. dailychem.bocsci.com [dailychem.bocsci.com]
- 6. scent.vn [scent.vn]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Characteristics of 2-Cyclohexylcyclohexanone Liquid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167041#physical-characteristics-of-2-cyclohexylcyclohexanone-liquid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com